1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid
CAS No.: 1240579-04-7
Cat. No.: VC11690162
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240579-04-7 |
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Molecular Formula | C18H17NO2 |
Molecular Weight | 279.3 g/mol |
IUPAC Name | 1-benzyl-4,6-dimethylindole-2-carboxylic acid |
Standard InChI | InChI=1S/C18H17NO2/c1-12-8-13(2)15-10-17(18(20)21)19(16(15)9-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,21) |
Standard InChI Key | JIUKPMUASZONQN-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES | CC1=CC(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural features include:
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N1-Benzyl substitution: Enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets.
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C4 and C6 methyl groups: These electron-donating groups alter electron density across the aromatic system, potentially stabilizing charge-transfer interactions.
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C2-carboxylic acid: Provides a site for hydrogen bonding and salt formation, critical for solubility and target engagement .
Physicochemical Properties
Property | Value/Range | Significance |
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Melting Point | 210–215°C (decomposes) | Indicates thermal stability |
Solubility | Slightly soluble in water; soluble in DMSO, methanol | Suitability for in vitro assays |
logP (Partition Coefficient) | ~3.2 | Moderate lipophilicity for membrane permeation |
pKa | ~4.5 (carboxylic acid) | Ionization state at physiological pH |
Synthetic Methodologies
Classical Approaches
The synthesis of 1-benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step strategies:
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Indole Ring Formation: A Fischer indole synthesis using 4,6-dimethylphenylhydrazine and a ketone precursor under acidic conditions generates the substituted indole core.
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N1-Benzylation: Treatment with benzyl bromide in the presence of a base (e.g., K2CO3) introduces the benzyl group at the N1 position.
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C2-Carboxylation: Direct carboxylation at C2 is achieved via palladium-catalyzed carbonylation or hydrolysis of a pre-installed nitrile group .
Optimization Challenges
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Regioselectivity: Competing reactions at C3 and C7 positions require careful control of reaction conditions.
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Functional Group Compatibility: Acid-sensitive benzyl groups necessitate mild deprotection methods.
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Yield Improvements: Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to 2–4 hours, improving yields from 45% to 72% .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies on structurally related compounds suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) through disruption of cell membrane integrity . The carboxylic acid group may chelate metal ions essential for microbial enzymes.
Anticancer Screening
Against human breast cancer cells (MCF-7), the compound exhibits an IC50 of 18.5 μM, potentially via topoisomerase II inhibition. Comparative data with analogs are summarized below:
Compound | MCF-7 IC50 (μM) | Mechanism of Action |
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1-Benzyl-4,6-dimethyl-1H-indole-2-carboxylic acid | 18.5 | Topoisomerase II inhibition |
5-Fluorouracil | 12.4 | Thymidylate synthase inhibition |
Doxorubicin | 0.15 | DNA intercalation |
Applications in Drug Development
Prodrug Design
Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) improves oral bioavailability by 40% in rodent models. Hydrolysis by serum esterases regenerates the active form in vivo .
Structure-Activity Relationship (SAR) Insights
Key SAR trends for indole-2-carboxylic acid derivatives include:
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N1-Substitution: Bulky groups (e.g., benzyl) enhance target selectivity but reduce aqueous solubility.
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C4/C6 Methylation: Increases metabolic stability by shielding reactive positions from cytochrome P450 oxidation.
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C2-Carboxylic Acid: Essential for ionic interactions with basic residues in enzyme active sites .
Challenges and Future Directions
Synthetic Scalability
Current routes require column chromatography for purification, which limits kilogram-scale production. Flow chemistry approaches are under investigation to enable continuous manufacturing.
Toxicity Profiling
Hepatotoxicity concerns (elevated ALT/AST in murine models at 100 mg/kg doses) necessitate structural modifications to reduce off-target effects.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) enhances tumor accumulation by 3.5-fold in xenograft models, addressing poor pharmacokinetic properties.
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